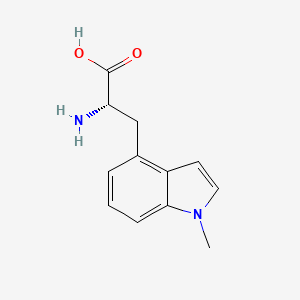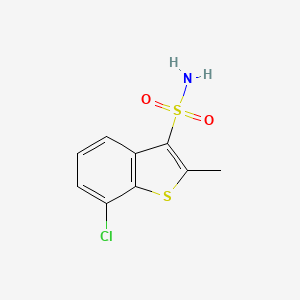![molecular formula C7H6ClN3O B13061297 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure, which includes a chlorine atom and a dihydropyrido ring, makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves multicomponent reactions. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired heterocyclic structure. For instance, the synthesis might involve the use of 2,6-dichloropyrazine as a starting material, which undergoes metalation/formylation followed by cyclization to form the pyrazinone ring .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous manufacturing processes. These processes are designed to ensure safety and scalability. For example, a continuous stirred-tank reactor (CSTR) process can be used to handle the heterogeneity of the reaction mixture and address safety concerns associated with the accumulation of highly energetic intermediates .
化学反应分析
Types of Reactions
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazinone compounds.
科学研究应用
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It can be used in the design of pharmaceutical agents due to its unique structure and reactivity.
作用机制
The mechanism of action of 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
6-chloro-1H-pyrazolo[3,4-b]pyrazine: This compound shares a similar pyrazine core but differs in the substitution pattern and ring structure.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic framework but differ in the nitrogen positioning and functional groups.
Uniqueness
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a dihydropyrido ring. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.
属性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC 名称 |
6-chloro-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C7H6ClN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-2H,3H2,(H,9,11)(H,10,12) |
InChI 键 |
PVPSHOHSPGMOLI-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=C(N1)N=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)

![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)


![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)



![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)


![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)

